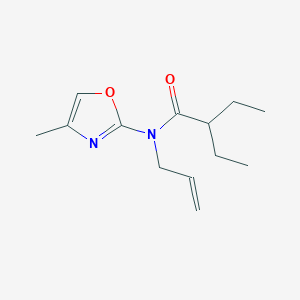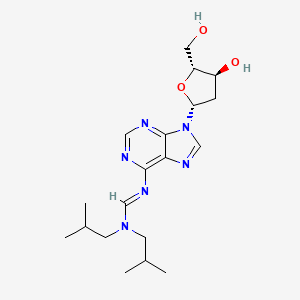
7-Chloro-8-dodecylamino-5,6-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-dodecylamino-5,6-quinolinedione is a synthetic organic compound with the molecular formula C21H29ClN2O2 It belongs to the quinolinedione family, characterized by a quinoline core with two ketone groups at positions 5 and 6, a chlorine atom at position 7, and a dodecylamino group at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, often 5,6-quinolinedione.
Amination: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated quinolinedione with dodecylamine under basic conditions, often using a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-8-dodecylamino-5,6-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinediones depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-8-dodecylamino-5,6-quinolinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-8-dodecylamino-5,6-quinolinedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cell death. The dodecylamino group enhances its lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-5,6-quinolinedione: Lacks the dodecylamino group, making it less lipophilic.
8-Dodecylamino-5,6-quinolinedione: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
7-Chloro-8-amino-5,6-quinolinedione: Has a shorter amino group, affecting its cellular uptake and interaction.
Uniqueness
7-Chloro-8-dodecylamino-5,6-quinolinedione is unique due to the combination of the chlorine atom and the long dodecylamino chain, which confer specific chemical and biological properties. This combination enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
| 25943-50-4 | |
Formule moléculaire |
C21H29ClN2O2 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
7-chloro-8-(dodecylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-17(22)21(26)20(25)16-13-12-15-23-18(16)19/h12-13,15,24H,2-11,14H2,1H3 |
Clé InChI |
ZDZLKMLYWBLEHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)


